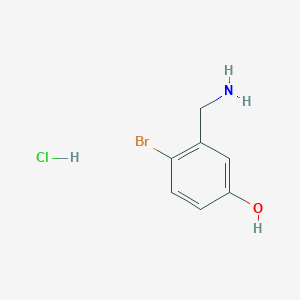

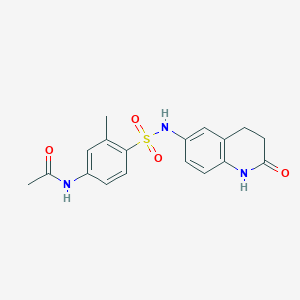

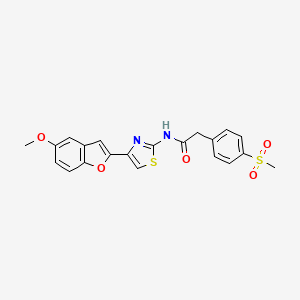

![molecular formula C19H18F3N3OS B2624777 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide CAS No. 1396783-21-3](/img/structure/B2624777.png)

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide” is a complex organic compound. Unfortunately, there is limited specific information available about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, imidazole-containing compounds, which share some structural similarities with the compound , have been synthesized for their broad range of chemical and biological properties . Another study reported the synthesis of benzo[d]imidazo[2,1-b] thiazoles and N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide, also known as 2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}-N-(1-phenylethyl)acetamide:

Antioxidant Activity

This compound has shown significant potential as an antioxidant. Its structure allows it to scavenge free radicals effectively, which can help in reducing oxidative stress in biological systems. This property is particularly useful in developing treatments for diseases where oxidative stress is a contributing factor, such as neurodegenerative diseases and certain types of cancer .

Tyrosinase Inhibition

Research indicates that this compound can act as a potent tyrosinase inhibitor. Tyrosinase is an enzyme crucial in the production of melanin. Inhibiting this enzyme can be beneficial in treating hyperpigmentation disorders and developing skin-whitening agents . The compound’s ability to inhibit tyrosinase also suggests potential applications in the cosmetic industry.

Pesticidal Properties

The compound has been evaluated for its pesticidal properties, showing promising results against various pests. It has demonstrated significant insecticidal activity, particularly against pests like the oriental armyworm and the diamondback moth . This makes it a candidate for developing new, effective pesticides that could help in agricultural pest management.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This application is crucial in developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance .

Anti-inflammatory Effects

The compound has been found to exhibit anti-inflammatory properties. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis, inflammatory bowel disease, and other chronic inflammatory conditions . Its ability to modulate inflammatory pathways can help in reducing inflammation and associated symptoms.

Neuroprotective Effects

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for its neuroprotective effects. It may help in protecting neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This application is particularly significant in the development of therapeutic agents aimed at slowing down or preventing neurodegeneration.

Cancer Treatment

The compound’s ability to inhibit certain enzymes and its antioxidant properties suggest potential applications in cancer treatment. It may help in reducing the proliferation of cancer cells and inducing apoptosis (programmed cell death) in malignant cells . This makes it a candidate for further research in oncology, particularly in developing targeted cancer therapies.

Cosmetic Applications

Beyond its medical applications, the compound’s properties make it suitable for use in the cosmetic industry. Its ability to inhibit tyrosinase and act as an antioxidant can be leveraged to develop skin care products aimed at reducing pigmentation, protecting against UV damage, and improving overall skin health .

Antioxidants | Free Full-Text | A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential biological activities. The development of new synthetic routes and the study of its interaction with various biological targets could also be areas of future research .

properties

IUPAC Name |

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3OS/c1-12(13-7-4-3-5-8-13)23-16(26)11-25(2)18-24-17-14(19(20,21)22)9-6-10-15(17)27-18/h3-10,12H,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSYFBSBHZQFHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

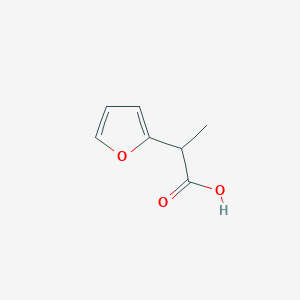

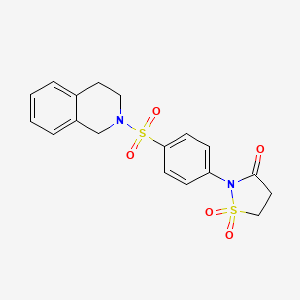

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2624694.png)

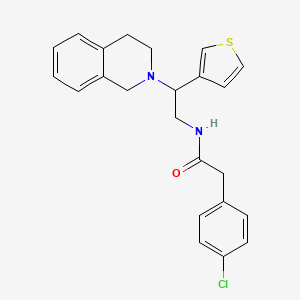

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)

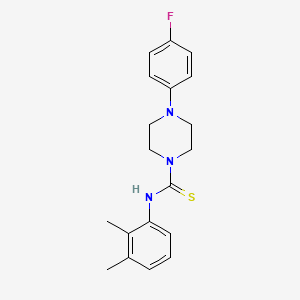

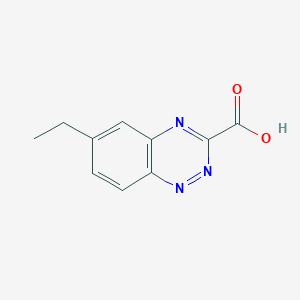

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)

![2-[4-(4-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B2624716.png)

![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)